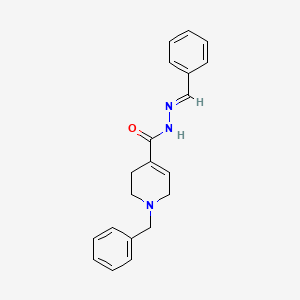

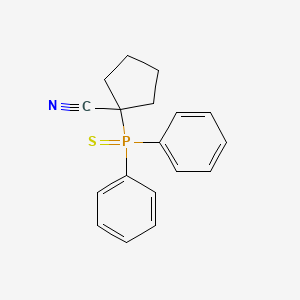

![molecular formula C16H14N2O2 B5578569 N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5578569.png)

N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide and its derivatives typically involves the condensation of 2-aminophenol or its derivatives with aldehydes, carboxylic acids, nitriles, isocyanates, and aliphatic amines, utilizing microwave irradiation. This method stands out for its efficiency, offering a more effective interior heating mechanism by directly coupling microwave energy with the molecules involved in the reaction, leading to high-yield productions of benzoxazole derivatives (Özil & Menteşe, 2020).

Molecular Structure Analysis

Benzoxazole derivatives, including N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide, are characterized by the presence of the benzoxazole ring, a structure that has been shown to contribute to a wide range of biological activities. The molecular structure of these compounds often allows for selective interactions with various biological targets, making them potent candidates for pharmaceutical development (Tang, Tan, Chen, & Wan, 2022).

Chemical Reactions and Properties

The chemical properties of benzoxazole derivatives are significantly influenced by their molecular structure. These compounds can undergo various chemical reactions, including further functionalization of the benzoxazole ring, which can modify their pharmacological properties. The versatility of the benzoxazole scaffold allows for the synthesis of a wide array of derivatives with enhanced biological activities (Tang, Tan, Chen, & Wan, 2022).

Physical Properties Analysis

Benzoxazole derivatives are generally characterized by their solid state at room temperature and possess unique optical and electrical properties that have been explored for material science applications. The physical properties of these compounds, such as melting points, solubility, and crystallinity, can vary widely depending on the specific substituents present on the benzoxazole ring.

Chemical Properties Analysis

The chemical properties of N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide and related benzoxazole derivatives include their reactivity towards nucleophilic and electrophilic substitution reactions, which are central to their utility in organic synthesis. These properties are also crucial in determining their biological activity, as they influence the interaction of these compounds with biological targets. Benzoxazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects (Tang, Tan, Chen, & Wan, 2022).

Scientific Research Applications

Antinociceptive Activity

Derivatives of benzoxazolone, similar in structure to N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide, have been synthesized and evaluated for their antinociceptive (pain-relieving) activities. Compounds with certain substituents showed significant antinociceptive effects in various models, suggesting potential therapeutic applications for pain management (Önkol et al., 2004).

Anticonvulsant Activity

Research on hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides, closely related to the chemical structure , demonstrated promising anticonvulsant properties. These compounds were synthesized as potential treatments for epilepsy, showing effectiveness in preclinical seizure models and exhibiting a favorable safety profile (Kamiński et al., 2016).

Matrix Metalloproteinase (MMP) Inhibition

Certain derivatives combining benzisothiazole and 4-thiazolidinone frameworks have shown potential in inhibiting MMPs, enzymes involved in tissue damage. These compounds could affect the inflammatory/oxidative process, highlighting their potential for developing new treatments for conditions involving tissue damage and inflammation (Incerti et al., 2018).

Luminescent Properties for White Light Emission

Benzothiazole derivatives have been explored for their luminescent properties, with potential applications in white light emission. By doping these compounds into a polymer matrix at specific proportions, it's possible to achieve white-light emission with desirable chromaticity coordinates. This suggests applications in the development of white-light emitting devices (Lu et al., 2017).

Immunomodulating Activity

Compounds structurally related to N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide have been synthesized and shown to possess immunomodulating activity. These molecules can enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses, indicating potential for the development of new immunomodulatory therapies (Doria et al., 1991).

properties

IUPAC Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-2-15(19)17-12-7-5-6-11(10-12)16-18-13-8-3-4-9-14(13)20-16/h3-10H,2H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFIDSAUNIUPOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2,5-dioxo-1-pyrrolidinyl)phenoxy]acetic acid](/img/structure/B5578486.png)

![ethyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5578504.png)

![N-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]glycine](/img/structure/B5578515.png)

![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5578522.png)

![2-chloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5578527.png)

![3-[(4-chlorobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5578546.png)

![ethyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5578554.png)

![2-[2-(4-ethoxy-1-piperidinyl)-2-oxoethyl]-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5578580.png)

![3-imino-1-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carbonitrile](/img/structure/B5578589.png)